molecular formula C15H9N2NaO9S B3324999 sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate CAS No. 202413-99-8

sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

Cat. No.: B3324999
CAS No.: 202413-99-8
M. Wt: 416.3 g/mol
InChI Key: HHXWOOZZWPJUIE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate (CAS 92921-24-9), commonly referred to as Sulfo-SMCC, is a heterobifunctional crosslinker widely used in bioconjugation. Its molecular formula is C₁₆H₁₇N₂NaO₉S, with a molecular weight of 436.37 g/mol . Structurally, it features:

  • A maleimide group (2,5-dioxopyrrolidinyl) for thiol-selective reactivity.
  • An N-hydroxysuccinimide (NHS) ester for amine-targeted conjugation.
  • A sulfonate group enhancing water solubility.
  • A cyclohexane ring spacer between functional groups, providing rigidity and controlled spacing .

Sulfo-SMCC is pivotal in protein-protein crosslinking, antibody-drug conjugate (ADC) development, and surface immobilization of biomolecules due to its stability in aqueous buffers (pH 6.5–7.5) and rapid reaction kinetics .

Properties

IUPAC Name

sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O9S.Na/c18-11-5-6-12(19)16(11)9-3-1-8(2-4-9)15(22)26-17-13(20)7-10(14(17)21)27(23,24)25;/h1-6,10H,7H2,(H,23,24,25);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXWOOZZWPJUIE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N2NaO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720924
Record name Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202413-99-8
Record name Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate typically involves multiple steps. One common method includes the reaction of 4-(2,5-dioxopyrrol-1-yl)benzoyl chloride with sodium 2,5-dioxopyrrolidine-3-sulfonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage results in the formation of 4-(2,5-dioxopyrrol-1-yl)benzoic acid and sodium 2,5-dioxopyrrolidine-3-sulfonate .

Scientific Research Applications

Sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate is widely used in scientific research due to its versatile reactivity:

Mechanism of Action

The mechanism by which sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate exerts its effects involves its ability to form covalent bonds with nucleophiles. This reactivity is primarily due to the presence of the sulfonate and ester groups, which can undergo nucleophilic substitution reactions. The compound can target specific amino acid residues in proteins, making it useful in crosslinking and labeling studies .

Comparison with Similar Compounds

Reactivity and Stability

  • Sulfo-SMCC exhibits superior stability due to its cyclohexane spacer, reducing hydrolysis of the NHS ester compared to flexible-chain analogues like Sulfo-EMCS and Sulfo-GMBS .
  • The 3-benzoyl isomer (CAS 92921-25-0) shows altered conjugation efficiency due to steric hindrance from the meta-substituted benzene ring, making it less favorable for bulky biomolecules .

Solubility

  • Sulfo-SMCC and its 3-benzoyl isomer have high aqueous solubility (>10 mM) due to the sulfonate group, whereas Sulfo-EMCS and Sulfo-GMBS require organic co-solvents (e.g., DMSO) for dissolution .

Thermodynamic Data

  • Sulfo-SMCC’s melting point (>200°C) exceeds that of Sulfo-EMCS (~180°C), attributed to its rigid cyclohexane backbone .

Notes

Handling Precautions : Avoid prolonged exposure to moisture or basic conditions (pH >8.5), which accelerate NHS ester hydrolysis .

Storage : Store at -20°C in anhydrous conditions to maintain stability .

Solubility: For analogues lacking sulfonate groups (e.g., non-sulfo SMCC), prepare fresh solutions in DMSO to prevent aggregation .

Biological Activity

Sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate, also known by its CAS number 202413-99-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₅H₉N₂NaO₉S
  • Molecular Weight: 416.295 g/mol
  • Structural Characteristics: The compound features a dioxopyrrolidine moiety which is significant for its biological activity.

The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anticonvulsant properties, similar to other compounds containing pyrrolidine structures.

Anticonvulsant Effects

Recent research has indicated that this compound may possess anticonvulsant properties. In a study involving animal models, the compound demonstrated significant protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The results showed:

  • Dose-dependent efficacy: Effective at doses of 15 mg/kg to 60 mg/kg.
  • Synergistic effects: When combined with valproic acid (VPA), the compound exhibited supra-additive interactions against PTZ-induced seizures .

Neuroprotective Properties

The compound's neuroprotective effects were evaluated in zebrafish models, where it reduced the frequency of epileptiform-like events. This suggests potential applications in treating epilepsy and related neurological disorders.

Case Studies

StudyFindings
Anticonvulsant Activity Demonstrated protection in MES and PTZ models; effective in drug-resistant epilepsy models .
Neuroprotection in Zebrafish Reduced cumulative epileptiform events in electroencephalographic assays .
ADME-Tox Profile Exhibited good permeability and metabolic stability; no hepatotoxicity observed at concentrations up to 10 μM .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Key findings include:

  • Permeability: High permeability in artificial membrane assays.
  • Metabolism: Stable in human liver microsomes with minimal interaction with CYP450 enzymes.
  • Toxicity: No significant toxicity was observed in HepG2 cells at therapeutic concentrations .

Q & A

Q. What is the mechanistic basis for Sulfo-SMCC’s role as a crosslinker in protein conjugation?

Sulfo-SMCC is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (e.g., lysine residues or N-termini of proteins) at pH 7–9, forming stable amide bonds. The maleimide group selectively reacts with sulfhydryl groups (e.g., cysteine residues) at pH 6.5–7.5, forming thioether bonds. This dual functionality enables controlled conjugation between amine- and thiol-containing biomolecules .

Q. How can researchers determine the optimal molar ratio of Sulfo-SMCC to target molecules?

Begin with a 10–20-fold molar excess of Sulfo-SMCC over the limiting reactant (e.g., antibodies or peptides). For example, if conjugating a 150 kDa antibody (1 mg/mL, ~6.7 µM), use 67–134 µM Sulfo-SMCC. Titrate ratios empirically while monitoring conjugation efficiency via SDS-PAGE or size-exclusion chromatography. Excess crosslinker can be removed using desalting columns or dialysis .

Q. What analytical techniques are recommended for characterizing Sulfo-SMCC and its conjugates?

  • Purity assessment: Reverse-phase HPLC with UV detection (λ = 280 nm for proteins, 260 nm for aptamers).
  • Mass verification: MALDI-TOF or LC-MS to confirm molecular weight shifts post-conjugation.
  • Structural confirmation: 1H^1H-NMR in D2 _2O for free Sulfo-SMCC (peaks at δ 2.5–3.5 ppm for maleimide and cyclohexane protons) .

Q. How to confirm successful conjugation using Sulfo-SMCC?

  • SDS-PAGE: Observe upward shifts in molecular weight (e.g., antibody-drug conjugates).
  • Ellman’s assay: Quantify free sulfhydryls pre- and post-reaction to confirm maleimide consumption.
  • Fluorescence quenching: If one component is fluorescent (e.g., FITC-labeled aptamer), monitor changes in emission spectra .

Advanced Research Questions

Q. How to troubleshoot inconsistent conjugation yields in Sulfo-SMCC-mediated reactions?

  • Buffer interference: Avoid amine-containing buffers (e.g., Tris, glycine) during NHS ester reactions. Use phosphate or HEPES buffers (pH 7.2–8.5).
  • Thiol oxidation: Include 1–5 mM EDTA to prevent disulfide formation. Use fresh TCEP (tris(2-carboxyethyl)phosphine) to reduce cysteines.
  • Crosslinker stability: Ensure Sulfo-SMCC is stored at −20°C and reconstituted immediately before use to prevent hydrolysis .

Q. What advanced methods analyze failed crosslinking reactions?

  • LC-MS/MS: Identify unreacted components or hydrolysis byproducts (e.g., opened maleimide rings).
  • Surface plasmon resonance (SPR): Quantify binding efficiency if conjugates are immobilized on sensor chips (e.g., aptamer-protein interactions) .

Q. How to address solubility limitations when working with Sulfo-SMCC?

Sulfo-SMCC is water-soluble up to 10 mM. For higher concentrations:

  • Pre-dissolve in anhydrous DMSO (≤5% final concentration).
  • Adjust reaction pH to 7.5–8.0 to enhance NHS ester reactivity, reducing the required crosslinker amount .

Q. How to resolve contradictory data in Sulfo-SMCC-based surface functionalization studies?

Contradictions may arise from:

  • Surface density: Optimize aptamer or protein loading on sensor chips using quartz crystal microbalance (QCM) to quantify mass deposition.
  • Orientation effects: Compare random conjugation (via lysines) vs. site-specific conjugation (engineered cysteines) to assess activity differences .

Q. What strategies optimize reaction conditions for temperature-sensitive biomolecules?

  • Conduct reactions at 4°C with prolonged incubation (12–16 hours).
  • Use a two-step protocol: First react Sulfo-SMCC with the amine-containing molecule, purify via desalting, then add the thiol-containing partner .

Q. How to purify and stabilize Sulfo-SMCC conjugates for long-term storage?

  • Purification: Size-exclusion chromatography (e.g., Sephadex G-25) or tangential flow filtration.
  • Stabilization: Store conjugates in PBS (pH 7.4) with 0.1% BSA and 0.02% sodium azide at 4°C. Avoid freeze-thaw cycles to prevent aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Reactant of Route 2
Reactant of Route 2
sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.